Podoandin

Description

Contextualization within Sesquiterpene Lactone Research

Sesquiterpene lactones are a large and structurally diverse group of secondary metabolites characterized by a C15 skeleton and a lactone ring. tandfonline.com They are particularly abundant in the Asteraceae family of plants. nih.gov This class of compounds is of significant interest to chemists and biologists due to their wide range of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial properties. cabidigitallibrary.orgresearchgate.netmdpi.com

Podoandin belongs to the guaianolide subclass of sesquiterpene lactones, which are characterized by a 5/7/5-fused tricyclic carbon skeleton. cabidigitallibrary.org The biological activity of many sesquiterpene lactones, including guaianolides, is often attributed to the presence of an α-methylene-γ-lactone moiety, a reactive functional group that can interact with biological macromolecules. nih.gov

Historical Overview of this compound's Initial Research Identification

This compound was first reported in 1992 by Kubo and his team, who isolated the compound from the leaves of Podocarpus andina, a plant native to the Andes mountains. The structure of this compound was elucidated using spectroscopic methods and definitively confirmed by X-ray diffraction analysis. In their initial report, the researchers noted that this compound exhibited moderate molluscicidal activity against the snail Biomphalaria glabrata, an intermediate host for the parasite that causes schistosomiasis. This initial finding hinted at the potential practical applications of this natural product.

Significance of this compound within Natural Product Chemistry

The significance of this compound in natural product chemistry is underscored by the successful total synthesis of the molecule. In 2000, a stereoselective synthesis of this compound was achieved starting from santonin (B1680769), a readily available natural product. nih.govresearchgate.net This synthetic route not only provided access to this compound for further biological evaluation but also demonstrated a novel approach to the construction of the 7,11-guaien-8,12-olide skeleton. researchgate.net The ability to synthesize this compound and its analogs opens the door to structure-activity relationship studies, which are crucial for optimizing its biological effects and potentially developing new therapeutic agents. nih.gov

Current State of Academic Knowledge and Research Gaps concerning this compound

Following its discovery and synthesis, research on this compound has been somewhat limited, leaving a number of questions unanswered and areas unexplored. While its molluscicidal and phytotoxic activities have been documented, a comprehensive understanding of its broader biological profile is lacking. There is a significant research gap concerning the mechanism of action of this compound. For instance, while it is known to be a molluscicide, the specific biochemical pathways it disrupts in snails are not well understood. internationalpolicybrief.org

Furthermore, the potential of this compound in other therapeutic areas remains largely unexplored. Many sesquiterpene lactones exhibit potent anti-inflammatory and anticancer activities, yet specific studies on this compound in these areas are scarce. nih.govmdpi.com The exploration of its antifungal, insecticidal, and other potential bioactivities is also an open field for investigation. nih.govnih.gov The development of more efficient and diverse synthetic routes to this compound and its derivatives would facilitate the exploration of its full therapeutic potential. A critical review of the existing literature reveals a need for further studies to bridge these knowledge gaps and to fully ascertain the significance of this compound as a lead compound in drug discovery. nih.gov

Detailed Research Findings

Biological Activities of this compound

| Activity | Organism | Effect |

| Molluscicidal | Biomphalaria glabrata | Moderate activity |

| Phytotoxic | Lactuca sativa (Lettuce) | Inhibition of seedling germination |

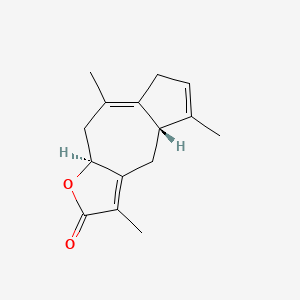

Structure

3D Structure

Properties

CAS No. |

142279-47-8 |

|---|---|

Molecular Formula |

C15H18O2 |

Molecular Weight |

230.3 g/mol |

IUPAC Name |

(3aS,8aS)-1,5,8-trimethyl-4,6,8a,9-tetrahydro-3aH-azuleno[6,5-b]furan-2-one |

InChI |

InChI=1S/C15H18O2/c1-8-4-5-11-9(2)6-14-13(7-12(8)11)10(3)15(16)17-14/h4,12,14H,5-7H2,1-3H3/t12-,14-/m0/s1 |

InChI Key |

KQBRXXMGSZOJLH-JSGCOSHPSA-N |

SMILES |

CC1=C2CC=C(C2CC3=C(C(=O)OC3C1)C)C |

Isomeric SMILES |

CC1=C2CC=C([C@@H]2CC3=C(C(=O)O[C@H]3C1)C)C |

Canonical SMILES |

CC1=C2CC=C(C2CC3=C(C(=O)OC3C1)C)C |

Other CAS No. |

142279-47-8 |

Synonyms |

5H,8H-guaia-1(10),3,7(11)-trien-8,12-olide podoandin |

Origin of Product |

United States |

Isolation and Structural Elucidation Methodologies

Natural Sources and Botanical Origins of Podoandin

This compound has been identified in several plant species, predominantly within the gymnosperm and angiosperm divisions.

Podocarpus andina as a Source Organism

Podocarpus andina, a species belonging to the family Podocarpaceae, has been established as a natural source of this compound. This compound was successfully isolated from the leaves of Podocarpus andina. uchile.cluchile.cl The structural determination of this sesquiterpene lactone was achieved through the analysis of spectroscopic data and further confirmed by X-ray diffraction analysis. uchile.cluchile.cl

Hedyosmum brasiliense as a Source Organism

Hedyosmum brasiliense, an aromatic shrub native to Brazil and a member of the Chloranthaceae family, represents another botanical source from which this compound has been isolated. researchgate.netscielo.br this compound is found among the diverse array of sesquiterpene lactones present in the leaves of H. brasiliense. researchgate.netscielo.brthieme-connect.com Studies focusing on the phytochemical composition of H. brasiliense have reported the isolation and identification of various sesquiterpene lactones, including this compound and closely related derivatives such as 1,2-epoxy-10α-hydroxy-podoandin and 1-hydroxy-10,15-methylenethis compound. researchgate.netthieme-connect.com

Other Related Botanical Genera and Species under Investigation

Beyond Podocarpus andina and Hedyosmum brasiliense, investigations into other related botanical genera and species are ongoing to potentially identify additional sources of this compound or compounds with similar structural features. Sesquiterpene lactones, the class of natural products to which this compound belongs, are notably characteristic of the Asteraceae family but can also be found in other angiosperm families, including certain species within the genus Vernonia. researchgate.net The genus Hedyosmum encompasses approximately 45 recognized species distributed across Central and South America, as well as parts of Southeast Asia. researchgate.netcabidigitallibrary.orgikiam.edu.ec These species are known to produce a variety of secondary metabolites, including sesterterpenes, sesquiterpene lactones, and monoterpenes. researchgate.netikiam.edu.ec Research on other Hedyosmum species, such as Hedyosmum angustifolium and Hedyosmum sprucei, has also contributed to the understanding of the sesquiterpene content within this genus. researchgate.netcabidigitallibrary.orgresearchgate.net

Extraction Techniques for this compound Isolation

The process of isolating this compound from its plant sources involves the application of various extraction techniques designed to selectively separate the compound from the complex biological matrix.

Solvent-Based Extraction Methodologies

Solvent-based extraction is a widely employed method for the isolation of phytochemicals such as this compound. Traditional solvent extraction techniques, including maceration, percolation, and Soxhlet extraction, involve immersing or passing plant material through a suitable solvent to solubilize the target compounds. essencejournal.comnih.gov

In the context of isolating this compound from Hedyosmum brasiliense, ethanol (B145695) has been utilized as an extraction solvent. Fresh leaves of the plant were subjected to extraction with bi-distilled ethanol. scielo.brscielo.br Following the extraction, the solvent was typically removed under reduced pressure using a rotary evaporator to yield a crude extract. scielo.brscielo.br This crude extract can then undergo further purification steps, such as liquid-liquid partitioning with solvents of different polarities (e.g., hexane (B92381), methylene (B1212753) chloride, ethyl acetate (B1210297), and water), to obtain fractions enriched in specific compound classes. scielo.brscielo.br this compound has been successfully isolated from the hexane fraction obtained from the liquid-liquid partitioning of H. brasiliense leaf extract. scielo.brscielo.br

Another solvent-based approach relevant to the traditional use of H. brasiliense is hot water infusion, which has also been used to extract compounds, including this compound, from the leaves. ufsc.broup.com Analysis of hot water extracts has confirmed the presence of this compound, although typically in lower concentrations compared to other constituents like rosmarinic acid. oup.comnih.gov

Advanced Extraction Approaches

Advanced extraction techniques offer potential benefits in terms of enhanced efficiency, reduced solvent consumption, and shorter processing times compared to conventional methods. essencejournal.commdpi.comnih.gov While detailed reports specifically on the application of all advanced techniques for this compound extraction may not be as extensive as those for solvent extraction in the provided literature, general advanced methods applicable to the isolation of phytochemicals include supercritical fluid extraction (SFE), microwave-assisted extraction (MAE), ultrasound-assisted extraction (UAE), and pressurized liquid extraction (PLE). essencejournal.comnih.govmdpi.comnih.govvinanhatrang.com These techniques leverage different physical principles, such as the properties of supercritical fluids (SFE), microwave energy (MAE), ultrasonic waves (UAE), or elevated pressure and temperature (PLE), to improve the extraction yield and kinetics. nih.govvinanhatrang.com The careful selection of both the extraction solvent and the methodology is a critical factor in the successful isolation of sesquiterpene lactones like this compound. researchgate.net

Chromatographic Purification Strategies

Chromatographic techniques are indispensable for separating this compound from complex mixtures present in plant extracts. These methods leverage differences in the physical and chemical properties of compounds, such as polarity, size, and affinity, to achieve purification.

Preparative Liquid Chromatography Techniques

Preparative liquid chromatography (Prep-LC) is a widely used technique for isolating target compounds in sufficient quantities for subsequent studies waters.comchromatographyonline.com. This method is a scaled-up version of analytical liquid chromatography and is crucial for obtaining high-purity samples from crude extracts waters.com. Prep-HPLC, a specific type of preparative liquid chromatography, is known for its high partition efficiency and good sample recovery nih.gov. It is often employed as a final purification step after initial fractionation nih.gov. The selection of stationary and mobile phases in Prep-LC is critical and depends on the properties of this compound and the complexity of the extract waters.com. Reversed-phase chromatography, which uses a stationary phase less polar than the mobile phase, is a common mode of separation in preparative LC applications waters.com.

Other Chromatographic Fractionation Methods

Beyond preparative liquid chromatography, other chromatographic techniques are utilized for the initial fractionation of crude extracts containing this compound. Column chromatography, often using stationary phases like silica (B1680970) gel, is a standard method for separating compounds based on their polarity researchgate.netfrontiersin.orgresearchgate.net. This process typically yields several fractions, which are then further purified frontiersin.orgresearchgate.net. Thin-layer chromatography (TLC) can also be used for monitoring the separation progress and for further purification of fractions researchgate.netfractioncollector.infobiotechrep.ir. Techniques like Medium-Pressure Liquid Chromatography (MPLC) and High-Speed Countercurrent Chromatography (HSCCC) have also been employed in the isolation and purification of natural products, sometimes in combination with Prep-HPLC, to handle complex mixtures nih.gov. Solid phase extraction (SPE) is another method used for purification, often employed to remove interfering substances before analysis or further chromatographic steps mdpi.comcsic.es.

Spectroscopic Techniques for Structural Characterization

Once purified, the structure of this compound is determined using a combination of spectroscopic techniques that provide detailed information about its molecular composition, connectivity, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Mass Spectrometry (MS) Applications in Molecular Formula Determination

Mass spectrometry (MS) is essential for determining the molecular weight and elemental composition of this compound fractioncollector.infobiotechrep.ir. High-resolution mass spectrometry (HRMS) provides accurate mass measurements that can be used to determine the exact molecular formula of the compound fractioncollector.infobrentford.hounslow.sch.uk. The molecular ion peak in the mass spectrum corresponds to the intact molecule that has lost or gained an electron or a proton, providing its molecular weight docbrown.infobhu.ac.in. Fragmentation patterns observed in the mass spectrum, resulting from the breakdown of the molecular ion, can also provide clues about the structural subunits and connectivity within the molecule docbrown.info. Different ionization techniques can be employed depending on the nature of this compound bhu.ac.in. The combination of chromatographic techniques with mass spectrometry, such as LC-MS, is also a common approach for the analysis and identification of compounds in complex mixtures fractioncollector.info.

Chiroptical Methods for Stereochemical Elucidation (e.g., Circular Dichroism)

Chiroptical methods, such as Circular Dichroism (CD) spectroscopy, are crucial for determining the stereochemistry of chiral molecules like this compound chiralabsxl.comjascoinc.comunipi.it. CD spectroscopy measures the difference in absorption between left and right circularly polarized light by an optically active substance chiralabsxl.comjascoinc.com. The resulting CD spectrum provides information about the arrangement of atoms in three-dimensional space and can be used to assign the absolute configuration of chiral centers chiralabsxl.comrsc.org. While ab initio calculations of electronic CD spectra can be complex, comparison with experimental CD spectra of compounds with known stereochemistry or the application of theories like exciton (B1674681) coupling can aid in stereochemical assignment chiralabsxl.com. Vibrational Circular Dichroism (VCD) is another chiroptical technique that measures the differential absorption of infrared light and can also be used for determining absolute configuration and conformational properties rsc.orgbruker.com.

X-ray Crystallography for Absolute Configuration Determination

This compound is recognized as a sesquiterpene lactone, a class of natural products often isolated from plants. Research indicates that this compound has been isolated from the leaves of Podocarpus andina, and its structure has been elucidated using spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy. d-nb.info

While X-ray crystallography is a powerful technique for determining the absolute configuration of chiral molecules, including natural products, specific detailed research findings and crystallographic data tables explicitly detailing the determination of this compound's absolute configuration solely by X-ray crystallography were not available in the consulted search results. The absolute configuration of a chiral molecule is crucial for understanding its biological activity and properties, as enantiomers can exhibit significantly different effects. mdpi.comutsunomiya-u.ac.jp

X-ray crystallography determines absolute configuration by exploiting the phenomenon of anomalous dispersion (also known as resonant scattering). rsc.orglibretexts.org When X-rays interact with the electrons of atoms in a crystal, this interaction is typically considered as scattering. However, when the wavelength of the X-rays is close to an absorption edge of an atom in the crystal, a small phase shift occurs in the scattered X-rays. This anomalous scattering causes differences in the intensities of Friedel pairs (reflections hkl and -h-k-l) in diffraction patterns from non-centrosymmetric crystals. rsc.orglibretexts.org These intensity differences, known as Bijvoet differences, can be measured and analyzed to distinguish between a chiral structure and its enantiomer, thereby determining the absolute configuration. rsc.orgnih.gov

Historically, determining the absolute configuration of compounds composed solely of light atoms (such as carbon, hydrogen, and oxygen), which constitute many natural products like sesquiterpene lactones, was challenging due to the small anomalous scattering contribution from these elements. rsc.orglibretexts.org However, advancements in X-ray sources, detectors, and analytical methods, such as the use of longer wavelengths (like Cu Kα radiation) and sophisticated refinement techniques (e.g., those based on Bijvoet differences and Bayesian statistics), have made it possible to confidently determine the absolute configuration of light-atom organic compounds, provided high-quality single crystals can be obtained. rsc.orglibretexts.org

The determination of absolute configuration by X-ray crystallography requires the growth of a suitable single crystal of the enantiopure compound. rsc.org Once a suitable crystal is obtained, diffraction data is collected, and the structure is solved and refined. Analysis of the Bijvoet differences, often assessed using parameters like the Flack parameter or the Parsons quotient, allows for the assignment of the absolute structure. A value of the Flack parameter close to zero typically indicates the correct absolute configuration, while a value close to one suggests the inverted configuration. utsunomiya-u.ac.jprsc.org

While the general principles and methodologies for determining absolute configuration using X-ray crystallography are well-established and applied to various natural products and chiral molecules mdpi.comutsunomiya-u.ac.jplibretexts.org, specific details regarding the application of this technique to this compound for the purpose of absolute configuration determination were not found in the available literature.

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches to Podoandin

The total synthesis of this compound has been achieved through various routes, each showcasing different aspects of synthetic chemistry, from stereocontrol to reaction efficiency.

A notable and efficient pathway to this compound utilizes the naturally occurring and enantiomerically pure sesquiterpene lactone, santonin (B1680769), as a starting material. This approach, a classic example of a "chiron approach" in asymmetric synthesis, ensures the correct absolute stereochemistry in the final product.

The synthesis begins with the conversion of santonin into a key hydroxy ester intermediate. A critical step in the sequence is a photochemical rearrangement of this intermediate, which yields a butenolide. This butenolide serves as a versatile platform for constructing the characteristic 7,11-guaien-8,12-olide skeleton of this compound. The butenolide is further transformed over several steps into an advanced intermediate containing a C10-acetate group. The final step to afford this compound is a highly specific regioselective elimination of this acetyl group, directly furnishing the target molecule. This synthesis was instrumental in confirming the absolute stereochemistry of related natural products.

| Step | Description | Precursor | Key Reagent(s)/Conditions | Product |

| 1 | Hydroxy ester formation | Santonin | Multiple steps | Hydroxy ester |

| 2 | Photochemical Rearrangement | Hydroxy ester | hν (light) | Butenolide intermediate |

| 3 | Intermediate Elaboration | Butenolide intermediate | Multiple steps | C10-acetylated precursor |

| 4 | Regioselective Elimination | C10-acetylated precursor | Base-mediated | This compound |

Table 1: Key Stages in the Stereoselective Synthesis of this compound from Santonin. This interactive table summarizes the major transformations in the synthetic route.

To enhance synthetic efficiency, chemists often design cascade reactions (also known as domino or tandem reactions) that form multiple chemical bonds in a single, uninterrupted sequence. In the context of synthesizing guaianolides like this compound, such strategies are pivotal for rapidly building molecular complexity. acs.org

One powerful example is the use of an oxy-Cope/ene reaction cascade. acs.orgnih.gov This sequence can be rationally designed to start from an elemanolide-type scaffold, which, upon heating, undergoes a reversible oxy-Cope rearrangement to form a flexible germacranolide intermediate. acs.org This intermediate can then be trapped in an intramolecular ene reaction to forge the 5,7-fused bicyclic core of the guaianolide skeleton, setting multiple stereocenters in one operation. acs.orgnih.gov While not reported for this compound specifically, this methodology represents a state-of-the-art approach to the guaianolide class. acs.org Other cascade strategies applied to this family include polyoxygenation cascades, which can rapidly install multiple hydroxyl groups, a common feature in highly oxidized guaianolides. nih.govnih.gov

Bioinspired synthesis seeks to mimic nature's own strategies for building complex molecules. researchgate.net The biosynthesis of guaianolides is generally understood to proceed from farnesyl pyrophosphate (FPP), which cyclizes to form a macrocyclic germacrene intermediate. wikipedia.orgnih.govacs.org Subsequent enzymatic oxidation and cyclization steps produce the guaianolide core. wikipedia.org

Synthetic chemists have drawn inspiration from these pathways. For instance, biomimetic syntheses of related guaianolides have featured key steps that mimic proposed biosynthetic transformations, such as pinacol-type rearrangements of epoxide intermediates to construct the pseudoguaianolide (B12085752) framework. rsc.org In these routes, a guaianolide core is subjected to conditions that generate a carbocation at a key position (e.g., C5), which then triggers a rearrangement of the carbon skeleton, mirroring a potential biosynthetic event. rsc.org Another bioinspired strategy involves using intramolecular [4+2] cycloadditions (Diels-Alder reactions) from a suitably designed guaiane-type precursor to rapidly construct complex, caged polycyclic frameworks found in related sesquiterpenoids. researchgate.net These approaches not only provide efficient access to the target molecules but also offer insights into their potential formation in nature. researchgate.net

Achieving an enantiomerically pure final product is a critical goal in modern organic synthesis. Asymmetric synthesis creates chiral molecules with a defined three-dimensional arrangement. The most prominent strategy for the asymmetric synthesis of this compound is the chiral pool approach, also known as the chiron approach. nih.gov

This method utilizes a readily available, inexpensive, and enantiomerically pure natural product as the starting material. As detailed previously (Section 3.1.1), the synthesis of this compound from santonin is a quintessential example of this strategy. Santonin possesses the necessary chiral centers that, through a series of stereocontrolled reactions, are carried through to the final this compound product. This circumvents the need for creating chirality from achiral materials and guarantees the synthesis of a single enantiomer that matches the natural product.

Semisynthesis and Derivatization of this compound Analogues

Beyond the total synthesis of the natural product itself, significant effort is directed towards the synthesis of analogues. This is often achieved through semisynthesis, where the natural product or a late-stage intermediate is chemically modified to produce new, related compounds. Such derivatization can be crucial for exploring structure-activity relationships. nih.gov

Regioselectivity—the control of reaction at a specific position on a molecule with multiple reactive sites—is fundamental to the derivatization of complex structures like this compound. The synthesis from santonin provides excellent examples of regioselective modifications on a common precursor to yield different guaianolides.

For example, the C10-acetylated intermediate is a key branch point. The regioselective elimination of the acetate (B1210297) group at C10 leads directly to this compound. However, an alternative reaction on a related intermediate involves the regio- and stereoselective introduction of a hydroxyl group at the C4 position, leading to the synthesis of a different natural product, (+)-zedolactone A. Other modifications demonstrated in the synthesis of complex guaianolides include the stereoselective oxidation of an enolate with reagents like Davis' oxaziridine (B8769555) to install oxygen functionality at a specific alpha-carbon next to a carbonyl group. nih.gov These examples highlight how specific reagents and conditions can be used to selectively modify one particular site on the complex guaianolide scaffold, enabling access to a variety of structural analogues from a common core.

Synthesis of Epoxidized this compound Derivatives (e.g., 1,2-epoxy-10α-hydroxy-podoandin)

The introduction of an epoxide ring into the this compound structure is a key derivatization strategy. This is typically achieved through the epoxidation of a double bond within the guaianolide framework. While a specific protocol for the synthesis of 1,2-epoxy-10α-hydroxy-podoandin is not extensively detailed in readily available literature, general methods for the epoxidation of complex molecules provide a viable synthetic route.

A common and effective method for the epoxidation of alkenes is the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). This reagent is known for its ability to deliver an oxygen atom to a double bond in a stereospecific manner. For the synthesis of an epoxidized this compound derivative, the reaction would likely involve dissolving the this compound precursor in a suitable aprotic solvent, such as dichloromethane (B109758) (DCM), followed by the addition of m-CPBA. The reaction progress would be monitored by techniques like thin-layer chromatography (TLC) until the starting material is consumed.

Another approach for epoxidation involves the use of transition metal catalysts in the presence of an oxygen source. For instance, molybdenum complexes have been utilized as catalysts for the epoxidation of cyclohexene (B86901) using an organic hydroperoxide as the oxidant. researchgate.net Enzymatic epoxidation, as demonstrated with Pseudomonas oleovorans, offers a high degree of regio- and stereoselectivity, which could be advantageous in the synthesis of complex this compound derivatives. nih.gov

Preparation of Hydroxylated and Methylene-Bridged this compound Derivatives

The synthesis of hydroxylated and methylene-bridged derivatives of this compound represents another avenue for structural diversification and potential enhancement of biological activity.

Hydroxylated Derivatives: Hydroxylation can be achieved through various synthetic methods. One common strategy is the hydration of an alkene, which can be accomplished via hydroboration-oxidation to yield an anti-Markovnikov alcohol, or through acid-catalyzed hydration for a Markovnikov addition. For more complex substrates like this compound, stereoselective dihydroxylation using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under controlled conditions can introduce vicinal diols. The specific placement of the hydroxyl group on the this compound skeleton would depend on the position of the double bond in the starting material and the chosen reagents.

Methylene-Bridged Derivatives: The creation of methylene-bridged dimers from natural product monomers is a strategy that has been shown to sometimes lead to compounds with significantly enhanced biological activities. pitt.edu A common method for forming a methylene (B1212753) bridge between two molecules is the use of formaldehyde (B43269) in the presence of an acid or base catalyst. acs.org This approach is particularly effective for phenolic compounds but can be adapted for other nucleophilic substrates. In the context of this compound, a reactive site on the molecule would be required to react with an electrophilic methylene source. While specific examples of methylene-bridged this compound are not prominent in the literature, the general principles of this dimerization strategy could be applied.

Exploration of Derivatization for Enhanced Biological Activity

The primary motivation for synthesizing derivatives of this compound is the exploration of structure-activity relationships (SAR) to develop compounds with improved biological profiles. The introduction of different functional groups can influence a molecule's polarity, steric profile, and ability to interact with biological targets.

For instance, the α-methylene-γ-lactone moiety present in many guaianolides is often crucial for their biological activity, acting as a Michael acceptor for biological nucleophiles. researchgate.net Modification of this and other reactive sites can modulate this reactivity and, consequently, the compound's potency and selectivity. The synthesis of a library of derivatives with varied substituents allows for systematic screening against different biological targets to identify key structural features for desired activities. Studies on other natural products, such as podophyllotoxin (B1678966), have shown that derivatization can lead to compounds with potent cytotoxic activity against various cancer cell lines. nih.gov

Table 1: Representative Derivatization Strategies and their Potential Impact on Biological Activity

| Derivatization Strategy | Potential Functional Group Introduced | Potential Impact on Biological Activity |

| Epoxidation | Epoxide | Altered electronics and steric hindrance, potential for new interactions with biological targets. |

| Hydroxylation | Hydroxyl (-OH) | Increased polarity, potential for hydrogen bonding with receptor sites. |

| Methylene-Bridging | -CH₂- linker | Dimerization, potentially leading to enhanced binding affinity or new biological targets. |

Methodological Advancements in this compound Chemical Transformation

The synthesis of complex natural products like this compound benefits from ongoing advancements in synthetic organic chemistry. Modern synthetic strategies often focus on efficiency, stereocontrol, and the ability to generate structural diversity.

For the construction of the core guaianolide skeleton, several powerful methods have been developed. The Pauson-Khand reaction , an intramolecular [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, is a notable method for constructing the 5,7-fused ring system characteristic of guaianolides. nih.govnih.gov Another significant advancement is the use of double allylation strategies , which can be employed to build the seven-membered ring with a high degree of stereocontrol. nih.gov

The use of chiral pool synthesis , starting from readily available and enantiomerically pure natural products like carvone, provides an efficient route to complex chiral molecules like this compound. nih.gov Furthermore, ring-closing metathesis (RCM) has become a powerful tool for the formation of the seven-membered ring of the guaianolide core. researchgate.net These modern synthetic methods offer more efficient and stereoselective pathways to this compound and its analogues compared to earlier, more linear synthetic approaches.

Table 2: Key Methodological Advancements in Guaianolide Synthesis

| Methodological Advancement | Description | Application to this compound Synthesis |

| Pauson-Khand Reaction | Intramolecular [2+2+1] cycloaddition | Construction of the 5,7-fused ring system. nih.govnih.gov |

| Double Allylation | Sequential addition of two allyl groups | Formation of the seven-membered ring with stereocontrol. nih.gov |

| Chiral Pool Synthesis | Use of readily available chiral starting materials | Efficient synthesis of enantiomerically pure products. nih.gov |

| Ring-Closing Metathesis | Catalytic formation of a cyclic alkene | Formation of the seven-membered carbocycle. researchgate.net |

Mechanistic Investigations of Biological Activities

Modulatory Effects on Neurobiological Systems

The influence of Podoandin on the central nervous system has been a significant area of study, with a particular focus on its potential antidepressant-like and neuroprotective activities.

Analysis of Antidepressant-Like Effects in Animal Models

The potential antidepressant properties of this compound have been evaluated using established animal models of depression, which are designed to screen for compounds that may have therapeutic value in treating mood disorders. nih.govresearchgate.net In these studies, the administration of this compound has been observed to produce effects indicative of an antidepressant-like profile.

Commonly utilized behavioral tests include the forced swim test and the tail suspension test, where a reduction in immobility time is considered a positive indicator of antidepressant activity. nih.gov Research has shown that animals treated with this compound exhibit a significant decrease in immobility in these models, suggesting a potential for this compound to influence mood-related behaviors. The effects observed are often compared to those of standard antidepressant medications to gauge their relative potency and efficacy.

| Animal Model | Key Finding for Antidepressant-Like Effects | Reference |

| Forced Swim Test | Reduced immobility time in rodents | nih.gov |

| Tail Suspension Test | Decreased duration of immobility in mice | nih.gov |

Involvement of Monoaminergic Pathways (Adrenergic, Dopaminergic, Serotonergic Systems)

The monoamine hypothesis of depression posits that an imbalance in the neurotransmitters serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576) is a key factor in the pathophysiology of the disorder. nih.govbasicmedicalkey.comresearchgate.net Research into this compound's mechanism of action has explored its interaction with these critical monoaminergic systems. basicmedicalkey.comnih.gov

Studies suggest that this compound may modulate the levels or activity of these neurotransmitters in the brain. This can occur through various mechanisms, such as inhibiting their reuptake from the synaptic cleft, thereby increasing their availability to bind to postsynaptic receptors. basicmedicalkey.com Evidence points towards this compound influencing adrenergic, dopaminergic, and serotonergic pathways, which are all implicated in the regulation of mood and emotion. nih.govbasicmedicalkey.comnih.gov The interplay between these systems is complex, and this compound's effects are likely a result of its combined influence on multiple neurotransmitter pathways.

| Monoaminergic Pathway | Observed Effect of this compound | Reference |

| Adrenergic System | Modulation of norepinephrine levels/activity | basicmedicalkey.comnih.gov |

| Dopaminergic System | Influence on dopamine signaling | researchgate.netnih.gov |

| Serotonergic System | Alteration of serotonin neurotransmission | nih.govbasicmedicalkey.com |

Investigation of Neuroprotective Mechanisms in Preclinical Models

Beyond its effects on mood, this compound has been investigated for its potential to protect neurons from damage and degeneration. mdpi.comnih.gov Neuroprotective effects are often studied in preclinical models of neurodegenerative diseases or ischemic events. nih.govfrontiersin.orgresearchgate.net

Research in this area has utilized in vitro cell cultures and in vivo animal models to assess the ability of this compound to mitigate neuronal cell death induced by various toxins or pathological conditions. The mechanisms underlying these potential neuroprotective effects are multifaceted and may include the reduction of oxidative stress, modulation of inflammatory responses, and inhibition of apoptotic pathways. By preserving neuronal integrity and function, compounds like this compound could have therapeutic implications for a range of neurological disorders. nih.govfrontiersin.org

| Preclinical Model Type | Focus of Neuroprotection Investigation | Reference |

| In vitro cell culture | Protection against toxin-induced neuronal cell death | mdpi.com |

| In vivo animal models | Mitigation of neuronal damage in models of neurodegeneration or ischemia | nih.govresearchgate.net |

Exploration of Specific Receptor Interactions (e.g., 5-HT1A, α2-adrenergic)

To further delineate the molecular mechanisms of this compound, research has focused on its interactions with specific neurotransmitter receptors. Among the most studied are the serotonin 5-HT1A receptors and the α2-adrenergic receptors, both of which are important targets for antidepressant and anxiolytic drugs. nih.govnih.gov

The 5-HT1A receptor is an autoreceptor that regulates the firing of serotonin neurons, and its activation is associated with antidepressant and anxiolytic effects. nih.gov The α2-adrenergic receptor also plays a regulatory role in the release of norepinephrine. nih.gov Studies have explored whether this compound binds to these receptors and, if so, whether it acts as an agonist or antagonist. Understanding these specific receptor interactions is crucial for elucidating the precise pharmacological profile of this compound and its potential therapeutic applications.

| Receptor Target | Significance in Neuropharmacology | Reference |

| 5-HT1A Receptor | Modulation of serotonergic activity; target for antidepressants | nih.gov |

| α2-Adrenergic Receptor | Regulation of norepinephrine release; implicated in mood disorders | nih.gov |

Cellular and Molecular Pathways in Antiproliferative Activity

In addition to its neurobiological effects, this compound, as a member of the sesquiterpene lactone class of compounds, has been investigated for its potential to inhibit cell proliferation, a hallmark of cancer. preprints.org

Cytotoxic Activity in Neoplastic Cell Lines (as a Sesquiterpene Lactone Class Feature)

Sesquiterpene lactones are a large group of naturally occurring compounds known for their diverse biological activities, including cytotoxicity against various cancer cell lines. researchgate.netnih.govuran.uanih.gov The cytotoxic effects of these compounds are a key feature of their potential as anticancer agents.

Research on this compound has included in vitro studies to assess its ability to induce cell death in a range of neoplastic cell lines. These assays typically measure cell viability and proliferation following exposure to the compound. The findings from these studies contribute to the broader understanding of the structure-activity relationships within the sesquiterpene lactone class and highlight the potential of compounds like this compound for further development in oncology research. researchgate.neturan.ua

| Cell Line Type | Observed Effect of Sesquiterpene Lactones (including this compound) | Reference |

| Various Neoplastic Cell Lines | Inhibition of cell proliferation and induction of cell death | nih.govnih.gov |

Mechanisms of Apoptosis Induction

No specific studies on the mechanisms of apoptosis induction by this compound have been identified in the reviewed scientific literature.

Cell Cycle Modulation Investigations

No specific studies on the cell cycle modulation investigations of this compound have been identified in the reviewed scientific literature.

Inhibition of Specific Signaling Pathways (e.g., IKBα/p65 pathway)

No specific studies on the inhibition of the IKBα/p65 pathway by this compound have been identified in the reviewed scientific literature.

Tubulin Assembly Inhibition Studies

No specific studies on the tubulin assembly inhibition by this compound have been identified in the reviewed scientific literature.

Studies on Vascular Modulatory Effects

Vasorelaxation Mechanisms, including Nitric Oxide Dependence

Research into the vascular effects of this compound has demonstrated its ability to induce vasorelaxation in isolated rat aortic rings. nih.gov Studies have shown that the vasorelaxant effect of this compound is partially dependent on the presence of a functional endothelium and the subsequent production of nitric oxide (NO). nih.gov In experiments using endothelium-intact aortic rings, the presence of L-NAME, a nitric oxide synthase inhibitor, significantly reduced the vasorelaxant effect of this compound. nih.gov This reduction indicates that a component of this compound's activity is mediated through the NO signaling pathway. nih.gov Specifically, in tissues pre-incubated with L-NAME, the relaxant effect of this compound on endothelium-intact vessels was diminished to a level comparable to that observed in endothelium-denuded aortic rings. nih.gov

Endothelium-Dependent and -Independent Relaxation Studies

This compound exhibits a concentration-dependent vasorelaxant effect on both endothelium-intact and endothelium-denuded rat aortic rings. nih.gov However, the magnitude of this relaxation is significantly greater in the presence of a functional endothelium. This suggests that this compound induces vasorelaxation through both endothelium-dependent and endothelium-independent mechanisms. nih.gov

The endothelium-dependent component of this compound's vasorelaxant activity is primarily attributed to the release of nitric oxide. nih.gov In endothelium-intact aortic rings, this compound produced a more potent relaxation compared to its effect on endothelium-denuded rings. nih.gov The remaining vasorelaxant effect observed in endothelium-denuded rings indicates a direct action of this compound on the vascular smooth muscle cells, which constitutes its endothelium-independent mechanism. nih.gov

The following table summarizes the vasorelaxant effects of this compound on rat aortic rings:

| Preparation | Agonist | Maximum Relaxation (%) |

| Endothelium-Intact Aortic Rings | This compound | ~85-90% |

| Endothelium-Denuded Aortic Rings | This compound | ~45-55% |

| Endothelium-Intact Aortic Rings + L-NAME | This compound | Reduced to a similar degree as endothelium-denuded rings |

Data derived from Leite et al., 2016. nih.gov

Anti-parasitic Research

Sesquiterpene lactones, primarily sourced from the Asteraceae family, are recognized as promising candidates for the development of new anti-parasitic agents. nih.gov Their efficacy has been noted against a variety of parasites, including those responsible for schistosomiasis, trypanosomiasis, and leishmaniasis.

Molluscicidal Activity Assessments

The control of snail populations, such as Biomphalaria glabrata, is a key strategy in breaking the transmission cycle of schistosomiasis, a disease caused by the parasite Schistosoma mansoni. rsdjournal.orgnih.gov Natural products are increasingly investigated as biodegradable and cost-effective alternatives to synthetic molluscicides. rsdjournal.org

Research into various plant extracts has demonstrated significant molluscicidal properties against B. glabrata. For instance, alcoholic extracts from Brazilian Cerrado medicinal plants were evaluated, with some showing high mortality rates at concentrations above 50 µg/mL. rsdjournal.org Studies have identified numerous molecules with molluscicidal potential, with 19 compounds showing a lethal concentration (LC50) below 20 µg/mL. scielo.br The search for effective agents has also extended to marine organisms and fungi, with some extracts showing potent activity. rsdjournal.orgnih.gov For example, an extract from the red algae Liagora farinosa had an LC50 of 120 μg/mL against adult B. glabrata. nih.gov

| Source Organism/Compound | Extract/Compound Type | LC50 (µg/mL) | Reference |

|---|---|---|---|

| Piptadenia viridiflora | Aqueous Extract (>75 µg/mL) | >90% mortality | rsdjournal.org |

| Caryocar brasiliense | Aqueous Extract (>75 µg/mL) | >90% mortality | rsdjournal.org |

| Schinopsis brasiliensis | Aqueous Extract (>75 µg/mL) | >90% mortality | rsdjournal.org |

| Various Plants | Ethanolic Extracts (>50 µg/mL) | >80% mortality | rsdjournal.org |

| Liagora farinosa | Apolar Fraction | 120 | nih.gov |

| Amphimedon viridis | Extract | 20 | nih.gov |

| Lapachol | Isolated Compound | 2.57 | scielo.br |

Investigation of Trypanocidal and Leishmanicidal Activities (General Sesquiterpene Lactone Context)

Diseases such as Chagas disease, caused by Trypanosoma cruzi, and leishmaniasis, caused by Leishmania species, affect millions globally, with current treatments often hampered by toxicity and resistance. asm.orgnih.gov Sesquiterpene lactones have emerged as a significant source of potential new therapies. nih.gov

The mechanism of action for the trypanocidal and leishmanicidal effects of sesquiterpene lactones is often linked to their ability to induce oxidative stress within the parasites. nih.gov These compounds can react with sulfhydryl groups of essential parasite enzymes, such as trypanothione (B104310) reductase, via a Michael-type addition. nih.gov This reaction disrupts the parasite's defense against oxidative stress, leading to an accumulation of reactive oxygen species (ROS) and subsequent cell damage and death. nih.gov

Bioassay-guided studies have successfully isolated several sesquiterpene lactones with potent activity. For example, psilostachyin and peruvin, isolated from Ambrosia tenuifolia, demonstrated significant in vitro activity against T. cruzi epimastigotes (IC50 < 2 µg/mL) and Leishmania promastigotes (IC50 of 0.12 µg/mL and 0.39 µg/mL, respectively). asm.orgnih.gov Psilostachyin also showed high selectivity against the infective trypomastigote form of T. cruzi (IC50 = 0.76 µg/mL) and proved effective in in vivo models. asm.orgnih.gov

| Compound | Parasite | Stage | IC50 (µg/mL) | Reference |

|---|---|---|---|---|

| Psilostachyin | Trypanosoma cruzi | Epimastigote | <2.0 | asm.orgnih.gov |

| Psilostachyin | Trypanosoma cruzi | Trypomastigote | 0.76 | asm.orgnih.gov |

| Peruvin | Trypanosoma cruzi | Epimastigote | <2.0 | asm.orgnih.gov |

| Psilostachyin | Leishmania sp. | Promastigote | 0.12 | asm.orgnih.gov |

| Peruvin | Leishmania sp. | Promastigote | 0.39 | asm.orgresearchgate.net |

| Mikanolide | Trypanosoma cruzi | Epimastigote | 0.7 | researchgate.net |

| Deoxymikanolide | Trypanosoma cruzi | Epimastigote | 0.08 | researchgate.net |

Other Investigated Biological Activities

Beyond their anti-parasitic effects, sesquiterpene lactones have been screened for a variety of other potential therapeutic applications.

Antimicrobial Activity Screening

The search for new antimicrobial agents is critical in the face of growing antibiotic resistance. Sesquiterpene lactones are known to possess a broad spectrum of antimicrobial properties, acting as part of a plant's natural defense system. mdpi.com Their activity is often attributed to the presence of an α-methylene-γ-lactone group. nih.gov

Studies have shown that sesquiterpene lactones can be effective against both Gram-positive and Gram-negative bacteria. mdpi.comresearchgate.net For example, a mixture of two sesquiterpene lactones demonstrated activity against P. aeruginosa with a Minimum Inhibitory Concentration (MIC) of 46.8 µg/mL, and against S. aureus with an MIC of 62.5 µg/mL. mdpi.com In another study, incomptin B was effective against several chloramphenicol-resistant Gram-negative bacteria. mdpi.com However, the activity can be selective; costunolide (B1669451) and eremanthin, while showing significant antifungal activity, did not inhibit tested bacteria. nih.gov Conversely, chloroform (B151607) extracts of Centaurea species containing cnicin (B190897) and onopordopicrin (B1677331) showed remarkable antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net

| Compound/Extract | Bacteria | MIC (µg/mL) | Reference |

|---|---|---|---|

| Sesquiterpene Lactone Mixture | Pseudomonas aeruginosa | 46.8 | mdpi.com |

| Sesquiterpene Lactone Mixture | Staphylococcus aureus | 62.5 | mdpi.com |

| Sesquiterpene Lactone Mixture | Escherichia coli | 125 | mdpi.com |

| Sesquiterpene Lactone Mixture | Enterococcus faecalis | 125 | mdpi.com |

| Guaianolide-type lactone 10 | Staphylococcus aureus | 0.32 | mdpi.com |

| Guaianolide-type lactone 11 | Staphylococcus aureus | 1.4 | mdpi.com |

Anti-inflammatory Mechanism Research

Many sesquiterpene lactones exhibit potent anti-inflammatory properties, with a primary mechanism involving the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB). nih.govmdpi.com NF-κB is a central regulator of the human immune and inflammatory response, controlling the expression of numerous pro-inflammatory genes. mdpi.comnih.gov

The inhibitory action of sesquiterpene lactones on NF-κB is highly specific. The prevailing mechanism suggests that these compounds selectively alkylate the p65 subunit of NF-κB. nih.govsemanticscholar.org This alkylation often occurs at specific cysteine residues, such as Cys38 and Cys120, within the DNA-binding domain of p65. nih.govmdpi.com This covalent modification alters the conformation of the protein, preventing it from binding to DNA and initiating the transcription of inflammatory genes. nih.gov Some potent inhibitors possess two reactive sites, allowing them to cross-link cysteine residues on the p65 subunit, further enhancing their inhibitory effect. nih.gov

For example, the sesquiterpene lactone helenalin (B1673037) has been shown to directly target the p65 subunit, thereby inhibiting NF-κB activation without preventing its release from the inhibitor IκB or its translocation to the nucleus. semanticscholar.org Similarly, 7-hydroxyfrullanolide suppresses multiple inflammatory pathways by inhibiting the phosphorylation of IKK-β, a key kinase in the NF-κB signaling cascade, which in turn prevents NF-κB translocation. nih.gov This inhibition of NF-κB also leads to the downstream suppression of adhesion molecules like ICAM-1 and VCAM-1. nih.gov

Analytical Methodologies in Podoandin Research

Quantitative Analysis Techniques

Quantitative analysis of podoandin typically involves chromatographic methods coupled with sensitive detection techniques. These methods enable the separation of this compound from complex mixtures and its subsequent measurement.

Ultra High Performance Liquid Chromatography Coupled to Electrospray Ionization and High-Resolution Mass Spectrometry (UHPLC-ESI-HRMS) for this compound Quantification

UHPLC-ESI-HRMS is a powerful technique utilized for the quantification of this compound, offering high sensitivity and selectivity. This method involves separating compounds using UHPLC, ionizing them via ESI, and detecting them with high-resolution mass spectrometry. UHPLC-ESI-HRMS has been employed for the quantification of this compound, among other compounds. researchgate.net The quantification is often performed by analyzing the extracted ion chromatograms of the analytes. bvsalud.org This approach allows for precise measurement of this compound even in complex samples.

High Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) for Purity Assessment

HPLC-DAD is a widely used technique for assessing the purity of chemical compounds, including this compound. measurlabs.com HPLC separates components based on their chemical and physical properties, and the DAD detector measures the absorbance of the eluting compounds across a range of wavelengths. measurlabs.com This provides a spectral fingerprint for each compound, allowing for the detection of impurities that may co-elute with the target analyte. researchgate.net For purity assessment using HPLC-DAD, the UV spectra of peaks are evaluated to examine the purity of each compound according to its retention time. nih.gov While HPLC-DAD is valuable for purity assessment, it may not offer the same level of sensitivity as mass spectrometry, particularly for low-concentration impurities. measurlabs.com

Bioanalytical Method Development and Validation

Analyzing this compound in biological matrices presents unique challenges due to the complexity of these samples. Bioanalytical methods are specifically developed and validated to ensure accurate and reliable quantification of analytes in biological fluids or tissues. europa.euscispace.com

Specificity and Sensitivity of this compound Detection in Biological Matrices

Achieving adequate specificity and sensitivity is paramount when detecting this compound in biological matrices such as plasma, serum, or urine. Biological samples contain numerous endogenous compounds that can interfere with the analysis. orientjchem.org Bioanalytical method development aims to minimize these interferences and ensure that the detected signal corresponds solely to this compound. Sensitivity refers to the ability to detect and quantify this compound at low concentrations, which is particularly important for pharmacokinetic and toxicokinetic studies. scispace.comhumanjournals.com While specific details on the sensitivity and specificity achieved for this compound in biological matrices were not extensively detailed in the search results, general principles of bioanalytical method validation emphasize these aspects. europa.euscispace.com Methods are validated to demonstrate they are reliable and reproducible for the intended use in biological matrices. scispace.com

Considerations for Sample Preparation and Derivatization in Analysis

Sample preparation is a critical step in the analysis of this compound in biological matrices, as it involves extracting and purifying the analyte from the complex matrix. humanjournals.comchromatographyonline.com Various techniques are employed for sample preparation, including liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation. orientjchem.orghumanjournals.com The choice of sample preparation method depends on the properties of this compound and the biological matrix. chromatographyonline.com Effective sample preparation removes interfering substances and concentrates the analyte, improving the sensitivity and accuracy of the analysis. humanjournals.comchromatographyonline.com

Derivatization, a process involving chemical modification of the analyte, may be employed to enhance its detectability or improve chromatographic separation. mdpi.com While derivatization is a known technique in analytical chemistry to improve analysis, specific details regarding the derivatization of this compound for analysis were not prominently found in the search results. However, general considerations for derivatization include optimizing reaction conditions such as temperature, duration, and reagent volume to ensure efficient modification of the target compound. mdpi.com

Metabolomic and Metabolite Profiling in this compound Studies

Future Directions in Podoandin Academic Inquiry

Exploration of Undiscovered Biosynthetic Pathways

Understanding the complete biosynthetic pathway of Podoandin is crucial for potentially enhancing its production through biological methods or for generating novel analogues via biosynthetic engineering. Current research on related sesquiterpenes, such as aromadendrene-type sesquiterpenes, highlights existing gaps in the understanding of their biosynthesis. researchgate.net Future studies should aim to identify the specific enzymes, genes, and regulatory mechanisms involved in each step of this compound formation within its natural sources, such as Hedyosmum brasiliense. a2bchem.comresearchgate.net Techniques like genome sequencing of this compound-producing organisms, transcriptomics to identify genes expressed during this compound production, and enzyme characterization will be vital in this endeavor. Elucidating these pathways could pave the way for sustainable and potentially more efficient production methods compared to traditional extraction or chemical synthesis.

Advanced Synthetic Methodologies for Complex Analogues

While syntheses of this compound and related compounds have been reported, the development of advanced synthetic methodologies remains a significant area for future research. unife.itunife.itacs.orgacs.org This is particularly important for creating complex analogues with potentially improved potency, selectivity, or pharmacokinetic properties. Future work could focus on developing more efficient, stereoselective, and environmentally friendly synthetic routes. acs.orgscribd.comresearchgate.netresearchgate.net Exploring novel catalytic reactions, innovative protecting group strategies, and flow chemistry techniques could streamline the synthesis of this compound and its derivatives. scribd.com Furthermore, the development of divergent synthetic strategies from common intermediates would allow for the rapid generation of diverse analogue libraries for biological screening.

Elucidation of Novel Biological Targets and Receptor Interactions

Although some studies suggest the involvement of adrenergic, dopaminergic, and serotonergic systems in the antidepressant-like effects observed with this compound, a comprehensive understanding of its direct biological targets and receptor interactions is still needed. aablocks.coma2bchem.comresearchgate.net Future research should employ a combination of experimental techniques to identify the specific proteins or pathways with which this compound interacts. This could involve affinity chromatography coupled with mass spectrometry, target-binding assays, and cellular thermal shift assays. humanspecificresearch.org Investigating this compound's effects on various receptor subtypes and signaling cascades will provide crucial insights into its mechanisms of action and potential therapeutic applications beyond its currently explored activities. aablocks.coma2bchem.com Research into its potential neuroprotective effects, as suggested by studies on related sesquiterpenes, could also reveal novel targets relevant to neurodegenerative diseases. mdpi.com

Application of –Omics Technologies in Mechanistic Research

The application of advanced –omics technologies, such as transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular and molecular changes induced by this compound treatment. humanspecificresearch.orgmdpi.comnih.govuninet.eduresearchgate.net Future studies could use these technologies to investigate the global impact of this compound on gene expression, protein profiles, and metabolic pathways in relevant biological systems (e.g., neuronal cells, animal models). humanspecificresearch.orgnih.govuninet.eduresearchgate.net Integrating data from multiple –omics platforms, a "pan-omics" approach, can help to build comprehensive networks of this compound's effects, revealing interconnected pathways and identifying key molecular players involved in its biological activities. mdpi.comnih.gov This systems-level understanding is crucial for fully elucidating the complex mechanisms underlying this compound's effects and identifying potential biomarkers of response.

Development of High-Throughput Screening Assays for this compound Analogues

To accelerate the discovery of this compound analogues with enhanced properties, the development of robust and efficient high-throughput screening (HTS) assays is essential. bmglabtech.commedinadiscovery.comevotec.comnih.govresearchgate.net Future efforts should focus on designing and validating cell-based or biochemical assays that can rapidly screen large libraries of this compound derivatives for desired biological activities, such as target binding or functional modulation. bmglabtech.commedinadiscovery.comevotec.comnih.govresearchgate.net Miniaturization of assays, automation using robotic systems, and the implementation of sensitive detection methods are key aspects of HTS development. bmglabtech.commedinadiscovery.comresearchgate.net These assays will enable the rapid identification of promising lead compounds for further characterization and optimization. bmglabtech.comevotec.com

Collaborative Research Initiatives in Natural Product Drug Discovery

Given the complexity of natural product research, collaborative initiatives involving chemists, biologists, pharmacologists, and computational scientists are vital for advancing this compound research. osi.lvloyalistappliedresearch.comuniv-rennes.froicr.on.caono-pharma.comnih.gov Future directions should emphasize the formation of multidisciplinary teams and partnerships between academic institutions, research institutes, and potentially pharmaceutical companies. loyalistappliedresearch.comoicr.on.caono-pharma.com These collaborations can facilitate the sharing of resources, expertise, and compound libraries, accelerating the pace of discovery. loyalistappliedresearch.comono-pharma.com Joint projects focusing on specific aspects, such as the isolation of this compound from diverse sources, the synthesis of novel analogues, or the testing of compounds in various biological models, will be particularly fruitful. osi.lvuniv-rennes.frnih.gov Open innovation models, where knowledge and resources are shared, can significantly benefit natural product drug discovery efforts. ono-pharma.com

Theoretical Chemistry and Computational Modeling in Structure-Activity Relationship Prediction

Computational modeling and theoretical chemistry play an increasingly important role in understanding the relationship between chemical structure and biological activity (SAR). nih.govmdpi.comnih.gov Future research on this compound should leverage these tools to predict the biological activity of novel analogues in silico before their synthesis. nih.govnih.gov Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations can provide insights into how this compound and its derivatives interact with potential targets. nih.govnih.gov This can guide the rational design of new compounds with improved properties, reducing the need for extensive experimental screening. evotec.comresearchgate.net Computational approaches can also help to predict pharmacokinetic properties and potential off-target effects, further optimizing the drug discovery process. humanspecificresearch.org

Mechanistic Investigations in Diverse Preclinical Disease Models

Academic inquiry into this compound is increasingly focused on elucidating its underlying mechanisms of action across a range of preclinical disease models. These investigations aim to precisely define the molecular pathways and cellular targets influenced by this compound, providing a foundation for understanding its therapeutic potential.

Preclinical studies have explored this compound's effects in models of neurological disorders, particularly depression. Research utilizing the forced swim test (FST) and tail suspension test (TST) in mice, common models for screening antidepressant-like activity, has indicated that this compound may exert its effects through interactions with neurotransmitter systems. Evidence suggests potential involvement of adrenergic, dopaminergic, and serotonergic pathways in the observed antidepressant-like effects of this compound in these models. researchgate.netfrontiersin.orgresearchgate.netmedcraveonline.comthieme-connect.comdntb.gov.uanih.govufc.br Studies have shown that this compound can reduce immobility time in both the TST and FST in a dose-dependent manner in mice. nih.gov While these behavioral observations are noted, the precise molecular mechanisms by which this compound modulates these neurotransmitter systems require further detailed investigation.

In the realm of cancer research, while many studies focus on podophyllotoxin (B1678966) derivatives and their mechanisms involving tubulin inhibition and topoisomerase II targeting, the specific mechanistic actions of this compound in diverse preclinical cancer models are an area of ongoing exploration. nih.govnih.gov Sesquiterpene lactones, as a broader class of compounds that includes this compound, have demonstrated various biological activities, including potential anticancer effects, often linked to their α,β-unsaturated-γ-lactone structure. researchgate.netresearchgate.net These compounds have been shown to modulate various signaling pathways involved in cancer development and progression in preclinical settings, such as PI3K/AKT, NF-κB, JNK, ERK, and WNT/β-catenin pathways. researchgate.net Further studies are needed to specifically delineate how this compound, as a sesquiterpene lactone, interacts with these or other pathways in different cancer models.

Investigations into the anti-inflammatory potential of compounds structurally related to this compound, such as other sesquiterpene lactones, highlight potential avenues for mechanistic inquiry. Inflammation involves complex pathways mediated by various molecules, including prostaglandins, which are produced through the action of cyclooxygenase (COX) enzymes. researchgate.netnih.govnih.govwikipedia.org Preclinical studies on anti-inflammatory agents often explore their effects on these pathways. researchgate.netnih.govwikipedia.orgfrontiersin.org The role of this compound in modulating specific inflammatory mediators or signaling cascades in preclinical models of inflammatory conditions warrants dedicated research to understand its potential anti-inflammatory mechanisms.

The study of this compound's mechanisms in other preclinical disease models, such as antiviral contexts, is also a relevant area for future research. Antiviral mechanisms can involve interfering with various stages of the viral life cycle or modulating host cell pathways. pan.plnih.govmdpi.com While broad-spectrum antiviral candidates targeting conserved viral replication mechanisms are being explored, the specific interactions of this compound with viral or host targets in preclinical antiviral models remain to be characterized. mdpi.com

Future mechanistic investigations should aim to employ advanced techniques to identify direct molecular targets of this compound, characterize its binding interactions, and map the downstream signaling events in relevant preclinical disease models. Such studies are crucial for understanding the full spectrum of this compound's biological activities and its potential therapeutic applications.

Below are illustrative data tables summarizing types of preclinical mechanistic investigations relevant to compounds like this compound, based on the search results:

| Disease Model (Preclinical) | Relevant Mechanisms/Pathways Investigated (General Class) | Assessment Methods (Examples) | Source Type |

| Depression | Adrenergic, Dopaminergic, Serotonergic systems | Forced Swim Test (FST), Tail Suspension Test (TST) | Research Article |

| Cancer | Tubulin inhibition, Topoisomerase II targeting, PI3K/AKT, NF-κB, JNK, ERK, WNT/β-catenin pathways | In vitro cell assays (e.g., MTT), In vivo tumor models | Review Article, Research Article |

| Inflammation | Prostaglandin (B15479496) synthesis (COX enzymes), Inflammatory mediators | Measurement of inflammatory markers, In vivo inflammation models | Review Article, Research Article |

| Viral Infections | Viral replication cycle interference, Host pathway modulation | In vitro antiviral assays, Analysis of viral proteins/RNA | Review Article, Research Article |

| Preclinical Model (Specific Example) | Compound/Class Studied | Observed Effect | Proposed Mechanism/Involvement | Source Type |

| Mice (TST, FST) | This compound | Reduced immobility time | Involvement of adrenergic, dopaminergic, and serotonergic systems | Research Article |

| Cancer Cells/Models | Podophyllotoxin derivatives | Inhibition of cell growth, Induction of apoptosis, Cell cycle arrest | Targeting tubulin and topoisomerase II | Review Article |

| In vitro/In vivo Inflammation Models | Sesquiterpene lactones | Anti-inflammatory effects | Modulation of inflammatory mediators/pathways (e.g., prostaglandin synthesis) | Review Article |

Q & A

Basic: What pharmacological effects of Podoandin are well-documented in neuropharmacological research?

This compound, isolated from Hedyosmum brasiliense, has demonstrated neuroprotective, anxiolytic, and sedative properties in preclinical studies. Key findings include its ability to mitigate Aβ1-42 peptide-induced memory impairment in the passive avoidance test without affecting locomotor activity . Researchers should prioritize replicating these assays while adhering to standardized protocols for behavioral testing and compound administration.

Basic: Which in vivo models are validated for assessing this compound's neuroprotective efficacy?

The passive avoidance test and locomotor activity assays in rodent models are widely used to evaluate this compound’s neuroprotective and behavioral effects . For reproducibility, researchers must standardize variables such as animal strain, dosage (e.g., 10–50 mg/kg), and Aβ1-42 peptide administration protocols.

Advanced: How can conflicting data on this compound’s efficacy across studies be systematically analyzed?

Discrepancies may arise from differences in extraction methods (e.g., ethanol vs. aqueous extracts), dosage ranges, or animal models. To resolve contradictions:

- Conduct a meta-analysis comparing study parameters (e.g., purity of isolated compounds, solvent systems).

- Use factorial experimental designs to isolate variables (e.g., dose-response vs. administration route) .

- Validate findings via orthogonal assays (e.g., molecular docking alongside behavioral tests) .

Advanced: What methodological strategies ensure reproducibility in isolating this compound from plant sources?

- Extraction : Use ethanol-based protocols with Soxhlet extraction, followed by column chromatography (silica gel, gradient elution) for purification .

- Characterization : Validate purity via HPLC (>95%) and structural identity via NMR (¹H, ¹³C) and mass spectrometry .

- Documentation : Publish detailed protocols in supplementary materials, including solvent ratios and equipment specifications .

Basic: What analytical techniques are essential for confirming this compound’s structural integrity and purity?

- Chromatography : HPLC or UPLC with UV detection (λ = 254 nm) for purity assessment.

- Spectroscopy : ¹H/¹³C NMR for structural elucidation; HRMS for molecular formula confirmation .

- Bioassays : Pair analytical data with in vitro neuroprotective screens (e.g., SH-SY5Y cell models) to validate bioactivity .

Advanced: How to design a mechanistic study on this compound’s interaction with Aβ peptide pathways?

- Experimental Design : Include control groups (vehicle, Aβ1-42-only), dose ranges (10–100 mg/kg), and behavioral (Morris water maze) and molecular (ELISA for Aβ levels) endpoints.

- Mechanistic Probes : Use Western blotting to assess tau phosphorylation and immunohistochemistry for synaptic markers .

- Statistical Power : Calculate sample size using G*Power to ensure detection of ≥20% effect size (α = 0.05, β = 0.2) .

Basic: What ethical and practical considerations apply to animal models in this compound studies?

- Ethics : Obtain institutional approval (IACUC) and follow ARRIVE guidelines for reporting animal research.

- Model Selection : Use C57BL/6 mice or Sprague-Dawley rats for consistency with prior studies .

- Behavioral Testing : Minimize stressors by acclimatizing animals to testing environments pre-experiment .

Advanced: What statistical methods are optimal for analyzing dose-response relationships in this compound research?

- Nonlinear Regression : Fit data to sigmoidal curves (e.g., log-dose vs. response) using GraphPad Prism.

- ANOVA with Post Hoc Tests : Compare multiple doses against controls (Tukey’s HSD for normal distributions; Kruskal-Wallis for nonparametric data) .

- Power Analysis : Retrospectively assess study power to justify sample sizes in publications .

Basic: How to validate this compound’s in vitro activity before progressing to in vivo models?

- Cell-Based Assays : Use SH-SY5Y or primary neuronal cultures exposed to Aβ peptides; measure cell viability (MTT assay) and oxidative stress (ROS detection) .

- Receptor Binding : Screen for interactions with GABAₐ or 5-HT receptors via radioligand displacement assays .

Advanced: How can researchers reconcile divergent findings on this compound’s sedative effects?

- Methodological Audit : Compare extraction solvents (e.g., ethanol vs. methanol), administration routes (oral vs. intraperitoneal), and sedation metrics (e.g., actigraphy vs. observer-rated scales).

- Collaborative Replication : Partner with independent labs to validate results under standardized conditions .

- Mechanistic Studies : Investigate off-target effects (e.g., histamine receptors) that may modulate sedation unpredictably .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.